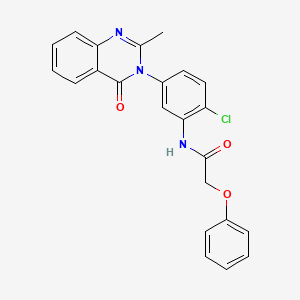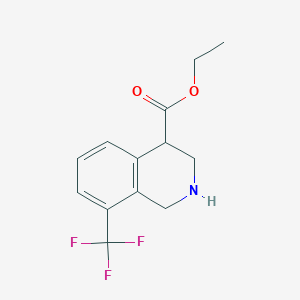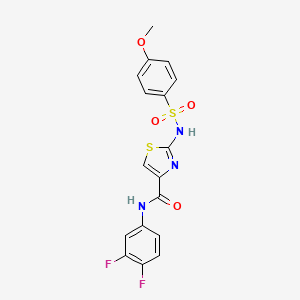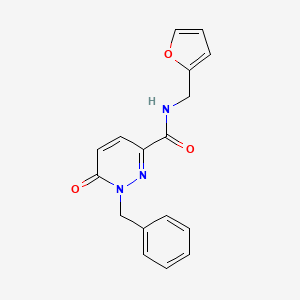
2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward .
Mode of Action
It is suggested that isoindoline-1,3-dione derivatives may interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s activity, leading to changes in downstream signaling pathways .
Biochemical Pathways
Given the potential interaction with the dopamine receptor d2, it is plausible that the compound could influence dopaminergic signaling pathways . These pathways play a critical role in various physiological processes, including motor control, reward, and cognition .
Result of Action
Isoindoline-1,3-dione derivatives have been suggested to have potential therapeutic applications, such as antipsychotic agents . For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .
Biochemical Analysis
Biochemical Properties
2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione has been found to interact with the human dopamine receptor D2 This interaction suggests that the compound could play a role in biochemical reactions involving this receptor, potentially influencing neurological processes
Molecular Mechanism
It has been suggested that isoindoline-1,3-dione derivatives may modulate the dopamine receptor D2 This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One specific method involves reacting 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione with potassium thiocyanate to produce a thiocyanate intermediate, which is then combined with aryl diazonium salts to produce iminothiadiazole derivatives .
Chemical Reactions Analysis
2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzyl group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The compound can form condensation products with other reactive species, such as amines and anhydrides.
Common reagents used in these reactions include potassium thiocyanate, aryl diazonium salts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
2-(4-Bromo-2-chlorophenyl)isoindoline-1,3-dione: This compound shares a similar isoindoline-1,3-dione scaffold but lacks the benzyl group, resulting in different chemical reactivity and biological activity.
This compound derivatives: Various derivatives of the compound have been synthesized by modifying the substituents on the benzyl group, leading to compounds with diverse chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[(4-bromo-2-chlorophenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSDZWUWQNPAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/new.no-structure.jpg)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2467628.png)


![2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2467637.png)





![1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2467646.png)
